2,5-Thiazolylmethyl Diacarbonate
Overview
Description
2,5-Thiazolylmethyl Diacarbonate is a complex organic compound with a molecular formula of C28H35N3O5S. This compound is characterized by its unique structure, which includes a thiazole ring, a benzyl group, and a hydroxyphenyl group.
Scientific Research Applications
2,5-Thiazolylmethyl Diacarbonate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Ritonavir Impurity D, also known as UNII-MUU258Q35N, A-81272, or 1,3-Thiazol-5-ylmethyl N-((1S,3S,4S)-1-benzyl-3-hydroxy-5-phenyl-4-(((1,3-thiazol-5-ylmethoxy)carbonyl)amino)pentyl)carbamate, primarily targets the HIV protease enzyme . This enzyme is crucial for the reproductive cycle of HIV, as it cleaves the structural and replicative proteins that arise from major HIV genes .
Mode of Action
Ritonavir Impurity D inhibits the HIV protease enzyme, preventing it from cleaving the structural and replicative proteins that arise from major HIV genes . This inhibition interferes with the reproductive cycle of HIV, resulting in the production of noninfectious, immature viral particles .
Biochemical Pathways
The primary biochemical pathway affected by Ritonavir Impurity D is the HIV replication cycle . By inhibiting the HIV protease enzyme, the compound prevents the proper formation of mature, infectious HIV particles . This results in a decrease in the number of infectious particles and a slowdown of the progression of the HIV infection .
Pharmacokinetics
Ritonavir Impurity D is a potent inhibitor of the cytochrome P450 (CYP) 3A4 isoenzyme . This inhibition results in a decrease in the metabolism of the compound, leading to an increase in its bioavailability . When coadministered with ritonavir, the compound’s CYP3A4-mediated metabolism is near-maximally inhibited, making renal elimination the predominant elimination pathway and increasing the half-life to approximately 6 hours .
Result of Action
The primary result of the action of Ritonavir Impurity D is the inhibition of the HIV replication cycle . This leads to a decrease in the number of infectious HIV particles, slowing the progression of the HIV infection . The compound also increases the peak and trough plasma drug concentrations of other protease inhibitors, enhancing their overall drug exposure .
Action Environment
The action of Ritonavir Impurity D can be influenced by various environmental factors. For instance, the presence of other drugs that are metabolized by the CYP3A4 isoenzyme can affect the compound’s pharmacokinetics . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Thiazolylmethyl Diacarbonate involves multiple steps. One common method includes the reaction of thiazole with benzyl bromide in the presence of a base to form the thiazol-5-ylmethyl intermediate. This intermediate is then reacted with (1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-aminopentyl carbamate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial process include thiazole, benzyl bromide, and various catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2,5-Thiazolylmethyl Diacarbonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
- Thiazol-5-ylmethyl ((1S,2S,4S)-1-benzyl-4-(((1,1-dimethylethoxy)carbonyl)amino)-2-hydroxy-5-phenylpentyl)carbamate
- Thiazol-5-ylmethyl ((1S,2S,4S)-1-benzyl-4-(((tert-butoxycarbonyl)amino)-2-hydroxy-5-phenylpentyl)carbamate
Uniqueness
2,5-Thiazolylmethyl Diacarbonate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O5S2/c33-26(25(12-21-9-5-2-6-10-21)32-28(35)37-17-24-15-30-19-39-24)13-22(11-20-7-3-1-4-8-20)31-27(34)36-16-23-14-29-18-38-23/h1-10,14-15,18-19,22,25-26,33H,11-13,16-17H2,(H,31,34)(H,32,35)/t22-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCDHFBSVILEOW-HRNNMHKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)OCC4=CN=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)OCC4=CN=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144142-33-6 | |
Record name | A-81272 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144142336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | A-81272 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUU258Q35N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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